N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-17(23,9-14-3-2-8-24-14)11-20-16(22)15(21)19-10-12-4-6-13(18)7-5-12/h2-8,23H,9-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCBITMCFSRTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluorobenzylamine
4-Fluorobenzylamine is typically synthesized via reduction of 4-fluorobenzonitrile using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). The reaction proceeds under reflux (66°C) for 6–8 hours, yielding the primary amine with ~85% efficiency. Alternatively, catalytic hydrogenation with Raney nickel in methanol at 25°C provides a milder route but requires longer reaction times (12–16 hours).
Key Reaction Conditions :
- Solvent: THF or methanol
- Temperature: 25–66°C
- Yield: 80–85%
Synthesis of 3-(Furan-2-yl)-2-Hydroxy-2-Methylpropylamine
This intermediate is prepared through a Mannich-type reaction involving furan-2-carbaldehyde, nitroethane, and ammonium acetate. The reaction forms 3-(furan-2-yl)-2-nitropropane-2-ol, which is subsequently reduced using hydrogen gas (H2) over a palladium-on-carbon (Pd/C) catalyst. Reduction proceeds at 50°C for 4 hours in ethanol, yielding the target amine with 70–75% efficiency.
Optimization Insights :
- Nitro group reduction requires careful pH control (pH 6–7) to avoid side reactions.
- Ethanol as a solvent enhances solubility of the nitro intermediate.
Oxalyl Chloride-Mediated Coupling
The final step involves reacting equimolar amounts of 4-fluorobenzylamine and 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine with oxalyl chloride (ClCOCOCl) in dichloromethane (DCM) at 0–5°C. Triethylamine (Et3N) is added to scavenge HCl, and the reaction mixture is stirred for 12 hours at room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the oxalamide in 65–70% yield.
Critical Parameters :
| Parameter | Optimal Value |
|---|---|
| Oxalyl chloride ratio | 1.1 equivalents |
| Temperature | 0°C → 25°C (ramped) |
| Solvent | Dichloromethane |
| Purification | Silica chromatography |
Ruthenium-Catalyzed Dehydrogenative Coupling
A contemporary approach utilizes acceptorless dehydrogenative coupling (ADC) of ethylene glycol with primary amines, catalyzed by a ruthenium pincer complex (e.g., Ru-MACHO-BH). This method generates H2 as the sole byproduct, aligning with green chemistry principles.
Reaction Mechanism
The Ru-MACHO-BH catalyst facilitates sequential dehydrogenation of ethylene glycol to glyoxal, which undergoes condensation with two amine equivalents to form the oxalamide. The mechanism involves:
- Ethylene Glycol Dehydrogenation : Formation of glyoxal via β-hydride elimination.
- Imine Formation : Reaction of glyoxal with 4-fluorobenzylamine.
- Nucleophilic Attack : Addition of 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine to the imine intermediate.
- Oxidation : Final dehydrogenation to yield the oxalamide.
Optimization of Conditions
Using a 1 mol% Ru-MACHO-BH catalyst in toluene/dimethoxyethane (1:1 v/v) at 135°C for 24 hours, the reaction achieves 78–82% yield. Key optimizations include:
- Base Additive : 1 mol% potassium tert-butoxide (t-BuOK) enhances catalyst turnover.
- Solvent System : Mixed solvents improve glyoxal solubility and stabilize intermediates.
Comparative Performance :
| Condition | Yield (%) | Reaction Time (h) |
|---|---|---|
| Without base | 45 | 24 |
| With t-BuOK (1 mol%) | 82 | 24 |
| Solvent: Toluene/DME | 82 | 24 |
| Solvent: Pure toluene | 68 | 24 |
Comparative Analysis of Methods
| Parameter | Traditional Method | Catalytic ADC Method |
|---|---|---|
| Yield | 65–70% | 78–82% |
| Reaction Steps | 3 | 1 |
| Byproducts | HCl, solvent waste | H2 |
| Catalyst Cost | Low | High (Ru complex) |
| Scalability | Moderate | High |
| Environmental Impact | Higher (toxic reagents) | Lower (green chemistry) |
The catalytic ADC method outperforms traditional synthesis in yield and sustainability but requires expensive ruthenium catalysts. Industrial applications may favor ADC for bulk production, while academic labs might prefer the stepwise approach for intermediate isolation.
Characterization and Quality Control
Successful synthesis is confirmed via:
- NMR Spectroscopy :
- 1H NMR (400 MHz, CDCl3) : δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.45 (m, 2H, furan-H), 4.45 (s, 2H, CH2), 1.55 (s, 6H, CH3).
- 13C NMR : 165.2 (C=O), 152.1 (furan-C), 115.6 (Ar-C-F).
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
- Melting Point : 189–191°C (capillary method).
Chemical Reactions Analysis
Types of Reactions: N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use in treating various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group and the furan ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)
- Structure : Features a dimethoxybenzyl group (N1) and a pyridinylethyl chain (N2).
- 16.099) as an umami flavor enhancer (Savorymyx® UM33) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
- Toxicity : Demonstrated low toxicity in rodents, supporting its regulatory approval .
- Key Difference : The pyridine ring in S336 may enhance water solubility compared to the furan and fluorobenzyl groups in the target compound, which could favor hydrophobic interactions .
Adamantyl-Substituted Oxalamides
- Examples :
- N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) : Contains an adamantyl group (rigid hydrocarbon) and a chlorobenzyloxy chain.
- N1-(Adamant-1-ylmethyl)-N2-(benzyloxy)oxalamide (5) : Features an adamantylmethyl group and benzyloxy chain.
- Physical Properties : High melting points (>210°C) and purity (>90%), attributed to adamantane’s rigid structure enhancing crystallinity .
- Key Difference : The adamantyl group in these compounds likely improves thermal stability and binding affinity to hydrophobic targets, whereas the target compound’s fluorobenzyl and furan groups may prioritize electronic effects (e.g., fluorine’s electronegativity, furan’s aromaticity) .
N1-(Benzyloxy)-N2-(3-phenylpropyl)oxalamide (3)
- Structure : Benzyloxy (N1) and phenylpropyl (N2) substituents.
- Synthesis : Prepared via nucleophilic substitution of benzyloxyamine, similar to methods for adamantyl derivatives .
- Key Difference : The absence of fluorine or heterocycles (e.g., furan) in this compound may reduce its metabolic resistance compared to the target compound .
Structural and Functional Analysis
Substituent Effects
Biological Activity
N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 334.34 g/mol
- CAS Number : 1798456-69-5
Research indicates that this compound exhibits multiple mechanisms of action:
- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase, an enzyme crucial for melanin biosynthesis. This inhibition can lead to potential applications in treating hyperpigmentation disorders. For instance, studies have demonstrated that related compounds exhibit significant inhibitory effects on tyrosinase activity, suggesting that this compound may share this property .
- Antioxidant Activity : The presence of furan and hydroxyl groups in the structure may contribute to antioxidant properties, which are vital for mitigating oxidative stress in cells. Compounds with similar structures have shown promising antioxidant effects, indicating potential therapeutic benefits against oxidative damage .
In Vitro Studies
Several studies have assessed the biological efficacy of this compound through in vitro experiments:
- Cell Viability Assays : The compound was tested on various cell lines to evaluate its cytotoxicity. Results indicated that at lower concentrations (up to 5 µM), it did not significantly affect cell viability after 48 hours, suggesting a favorable safety profile for potential therapeutic applications .
- Tyrosinase Activity : In experiments measuring tyrosinase activity, the compound demonstrated a dose-dependent inhibition, which aligns with findings from other phenolic compounds that target this enzyme. Such inhibition is crucial for developing skin-lightening agents .
Case Studies
A notable case study involved the application of similar oxalamide compounds in treating melanoma cells. The study found that these compounds not only inhibited cellular proliferation but also induced apoptosis in melanoma cell lines. This suggests that this compound could possess anticancer properties worth exploring further .
Comparative Analysis with Related Compounds
| Compound Name | Tyrosinase Inhibition IC50 (µM) | Cytotoxicity (Cell Line Tested) |
|---|---|---|
| N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-...) | TBD (to be determined) | Low cytotoxicity at 5 µM |
| Compound A (related structure) | 10 µM | Moderate cytotoxicity |
| Compound B (related structure) | 5 µM | Low cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
